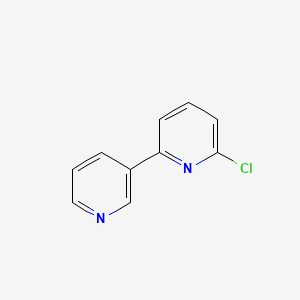2-Chloro-6-(pyridin-3-yl)pyridine
CAS No.: 39883-45-9
Cat. No.: VC8467288
Molecular Formula: C10H7ClN2
Molecular Weight: 190.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39883-45-9 |
|---|---|
| Molecular Formula | C10H7ClN2 |
| Molecular Weight | 190.63 g/mol |
| IUPAC Name | 2-chloro-6-pyridin-3-ylpyridine |
| Standard InChI | InChI=1S/C10H7ClN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H |
| Standard InChI Key | UCUYYVLLYRTQBN-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)Cl)C2=CN=CC=C2 |
| Canonical SMILES | C1=CC(=NC(=C1)Cl)C2=CN=CC=C2 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-chloro-6-(pyridin-3-yl)pyridine (CHClN) features two fused pyridine rings, with the chlorine atom and pyridin-3-yl group occupying adjacent positions. The chlorine substituent introduces electron-withdrawing effects, while the pyridin-3-yl group contributes π-conjugation and hydrogen-bonding capabilities. Computational studies on analogous bipyridines suggest that this arrangement enhances molecular rigidity, which is advantageous for coordinating metal ions or interacting with biological targets .
The compound’s planar structure facilitates stacking interactions in supramolecular assemblies, as observed in crystallographic analyses of related chloropyridines . Spectroscopic data for similar compounds, such as NMR chemical shifts in the range of δ 7.5–8.5 ppm for aromatic protons, can be extrapolated to predict the spectroscopic profile of this derivative .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
A principal route to 2-chloro-6-(pyridin-3-yl)pyridine involves palladium-catalyzed cross-coupling reactions. For example, the Heck reaction between 2-chloro-5-iodopyridine and a pyridin-3-yl boronic acid derivative could yield the target compound. This methodology mirrors the synthesis of 6-chloropyridin-3-yl C-nucleosides reported by Kubelka et al., where a Heck coupling between bromo-chloro-iodopyridines and glycals achieved 39% yield over four steps .
Representative Synthesis Pathway:
-
Heck Coupling: React 2-chloro-5-iodopyridine with pyridin-3-yl boronic acid using Pd(PPh) as a catalyst and KCO as a base in a mixed solvent system (e.g., THF/HO) at 80°C .
-
Purification: Isolate the product via silica gel chromatography using a gradient elution of ethyl acetate in hexanes .
Nucleophilic Aromatic Substitution
Alternatively, nucleophilic substitution reactions on pre-functionalized pyridines offer a complementary approach. For instance, 2,6-dichloropyridine can undergo selective substitution at the 6-position with a pyridin-3-yl Grignard reagent, followed by deprotection to yield the desired product. This method aligns with protocols for synthesizing 3-chloro-6-methylimidazo[1,2-a]pyridine, where one-pot reactions under controlled temperatures (e.g., 60–80°C) achieved moderate yields.
Chemical Reactivity and Functionalization
The chlorine atom at the 2-position is highly reactive toward nucleophilic substitution, enabling further derivatization. For example:
-
Amination: Reaction with amines (e.g., NH/CuI) produces 2-amino-6-(pyridin-3-yl)pyridine, a scaffold with potential bioactivity .
-
Suzuki-Miyaura Coupling: Substitution with aryl boronic acids introduces diverse aryl groups, enhancing structural diversity .
The pyridin-3-yl group participates in coordination chemistry, forming complexes with transition metals such as Pd(II) and Ru(II). These complexes exhibit catalytic activity in cross-coupling reactions and photophysical properties relevant to organic electronics .
Applications in Drug Discovery and Materials Science
Pharmaceutical Relevance
Bipyridine derivatives are explored as kinase inhibitors and antiviral agents. For instance, 2-chloro-6-methylpyridine C-nucleosides demonstrated moderate activity against phospholipase A, suggesting anti-inflammatory potential. The pyridin-3-yl moiety may enhance binding to enzymatic active sites through hydrogen bonding and π-π interactions .
Materials Science
The compound’s rigid, conjugated structure makes it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells. Analogous chloropyridines have been incorporated into metal-organic frameworks (MOFs) for gas storage applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume